![molecular formula C11H18FNO3 B1528101 Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate CAS No. 1273563-62-4](/img/structure/B1528101.png)
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate, otherwise known as TBF-HCP-A, is an organic compound that has been studied for its potential applications in scientific research. TBF-HCP-A is a cyclopropyl azetidine, a three-membered ring containing two carbon atoms and one nitrogen atom. It is a versatile compound, with properties that make it useful for a variety of applications in the lab.
Scientific Research Applications
Building Block in Chemical Synthesis
“Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate” is a building block used in chemical synthesis . It is a part of the collection of unique chemicals that are used by researchers in early discovery stages .
Preparation of Janus Kinase 3 (JAK3)
This compound can be used for preparing Janus kinase 3 (JAK3), which is a useful target for immunosuppression and transplant rejection . JAK3 is also used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .
Preparation of HCV Protease Inhibitors
It is also useful in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
Preparation of Novel Aminoglycoside Compounds
This compound can also be used for preparing novel aminoglycoside compounds with antibacterial activity .
Preparation of Bicyclic Himbacine Derivatives
Bicyclic himbacine derivatives can be prepared using this compound, which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These derivatives are useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
Preparation of Bicyclic Azacyclobenzylamine Derivatives
Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared using this compound that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
properties
IUPAC Name |
tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAZBZHRGVNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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